molecular formula C13H21N3O3 B2586129 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2325080-78-0

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2586129
CAS No.: 2325080-78-0
M. Wt: 267.329
InChI Key: RXRUMPNSBDQOAT-UHFFFAOYSA-N
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Description

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. The structure incorporates a piperidine ring and an imidazolidine-2,4-dione (hydantoin) core, a scaffold known for its versatile biological interactions. Similar hydantoin-containing structures have been investigated for their potential to inhibit enzymes like Protein Tyrosine Phosphatase-1B (PTP1B), a target for type 2 diabetes and obesity . The integration of the piperidine moiety, a common feature in pharmacologically active molecules, may enhance binding affinity to biological targets and improve metabolic stability . This complex architecture, featuring multiple nitrogen and oxygen heteroatoms, makes it a valuable intermediate for constructing more elaborate molecules or for probing specific biological pathways. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a tool compound in biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

IUPAC Name

3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c17-12-7-14-13(18)16(12)11-1-4-15(5-2-11)8-10-3-6-19-9-10/h10-11H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRUMPNSBDQOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the oxolane ring, followed by the formation of the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Synthesis and Chemical Reactions

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, enabling the creation of more complex molecules. Researchers utilize it in the development of new synthetic pathways that can lead to various pharmaceutical agents.

The compound has been studied for its potential biological effects, particularly in the following areas:

Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. Similar compounds have demonstrated efficacy in reducing inflammation in vitro.

Analgesic Effects : Research has explored the analgesic properties of related compounds, indicating that this compound may also exhibit pain-relieving effects through modulation of specific receptors .

Antimicrobial Activity : The presence of the piperidine moiety has been associated with enhanced antimicrobial properties. Studies show that modifications to similar structures can improve their interaction with microbial membranes, potentially increasing their efficacy against bacterial strains.

Pharmaceutical Development

Due to its promising biological activities, this compound is being investigated for its therapeutic potential in drug development. Specific studies focus on its role as an anti-inflammatory and analgesic agent in formulations aimed at chronic pain management and inflammatory conditions .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal examined the effects of this compound on cytokine production in human cell lines. Results indicated a significant reduction in TNF-alpha levels compared to control groups, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results demonstrated that modifications to the piperidine ring enhanced the compound's effectiveness against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.

    Domiphen bromide: Another structurally similar compound with potential therapeutic uses.

Uniqueness

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H21N3O3C_{13}H_{21}N_{3}O_{3}. Its structure includes an imidazolidine core linked to a piperidine moiety and an oxolane group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structural motifs. For instance, derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, suggesting a promising avenue for further research .

Anti-inflammatory Effects

Compounds with imidazolidine structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Although direct studies on this compound are sparse, its structural similarity to known anti-inflammatory agents warrants investigation .

Neuroprotective Properties

The presence of piperidine in the structure indicates potential neuroprotective effects. Research has shown that piperidine derivatives can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases. This aspect could be crucial for developing treatments for conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress.

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